

Cy2-SE (lodine): A Technical Guide to Solubility and Storage

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This guide provides an in-depth overview of the solubility and storage conditions for **Cy2-SE** (iodine), a fluorescent dye commonly used for labeling amino groups in peptides, proteins, and oligonucleotides. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties

Cy2-SE (iodine), also known as Cyanine2 Succinimidyl Ester, is a member of the cyanine dye family. These dyes are characterized by their long wavelength, adjustable absorption and emission spectra, high extinction coefficients, and generally good water solubility.[1][2][3] Cy2-SE is specifically designed to react with primary amines, forming stable covalent bonds.

Solubility

The solubility of Cy2-SE is a critical factor for its effective use in labeling reactions. While it is described as having good water solubility, quantitative data primarily focuses on its solubility in organic solvents, particularly dimethyl sulfoxide (DMSO).[1][2]

Quantitative Solubility Data



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	194.26	Requires ultrasonic assistance for dissolution. The use of hygroscopic DMSO can significantly affect solubility.
Aqueous Suspension	3.13	4.86	Prepared by adding a 31.3 mg/mL DMSO stock solution to a 20% SBE-β-CD aqueous solution in physiological saline.

Storage and Stability

Proper storage of Cy2-SE is essential to maintain its chemical integrity and reactivity. The compound is sensitive to moisture and light.

Recommended Storage Conditions



Form	Temperature	Duration	Additional Conditions
Solid	-20°C	-	Sealed container, protected from moisture and light. The compound is hygroscopic and should be stored in a dry, well-ventilated place with the container tightly closed. Handling and storage under an inert gas is also recommended.
In Solvent	-80°C	6 months	Sealed container, protected from moisture and light.
In Solvent	-20°C	1 month	Sealed container, protected from moisture and light.

Experimental Protocols

The following protocols are provided as a reference for the handling and use of Cy2-SE.

Preparation of Stock Solution

A common starting point for labeling experiments is the preparation of a stock solution in anhydrous DMSO.

• Bring the vial of Cy2-SE to room temperature before opening to prevent condensation of moisture.



- Add a sufficient volume of anhydrous DMSO to achieve a desired concentration, for example, 10 mM.
- Mix thoroughly by vortexing or pipetting until the dye is completely dissolved. Ultrasonic assistance may be required.

Protein Labeling Protocol (General Guidance)

This protocol is a general guideline and may need to be optimized for specific proteins and applications.

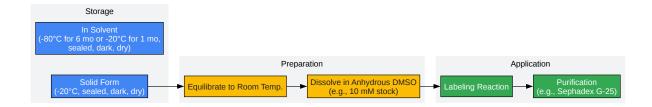
- Protein Preparation:
 - Ensure the protein concentration is approximately 2 mg/mL for optimal labeling efficiency. Lower concentrations can significantly reduce efficiency.
 - The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the dye.
 - \circ The pH of the protein solution should be adjusted to 8.5 \pm 0.5. If the pH is below 8.0, use 1 M sodium bicarbonate to adjust.
- Conjugation Reaction:
 - Determine the optimal molar ratio of Cy2-SE to protein. A common starting point is a 10fold molar excess of the dye.
 - Add the calculated amount of the Cy2-SE stock solution to the protein solution.
 - Mix gently and incubate in the dark at room temperature for approximately 60 minutes.
- Purification of the Conjugate:
 - Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column, such as a Sephadex G-25 column.
 - Load the reaction mixture onto the column.



 Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4) and collect the fractions containing the dye-protein conjugate.

Workflow and Logic Diagrams

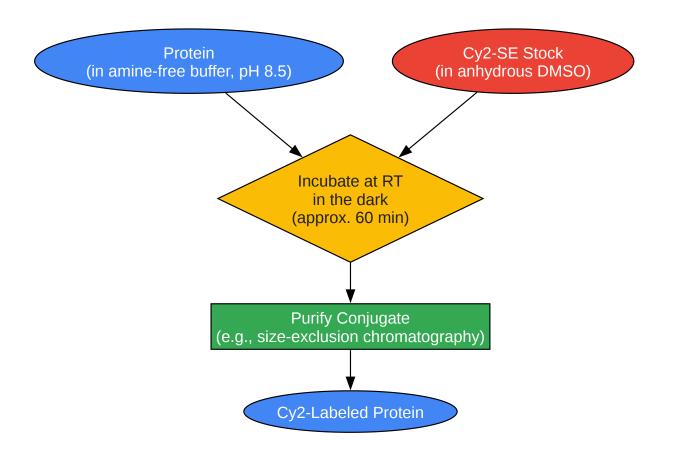
The following diagrams illustrate the key processes for handling and utilizing Cy2-SE.



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Caption: Workflow for the storage and handling of Cy2-SE.





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Caption: Signaling pathway for protein labeling with Cy2-SE.

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